Ethanimidamide, 2-chloro-N,N-dimethyl-

Description

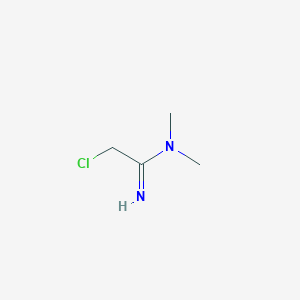

Ethanimidamide, 2-chloro-N,N-dimethyl- (CAS: 10324-73-9) is a hydrochloride salt with the molecular formula C₄H₁₀Cl₂N₂ . Structurally, it belongs to the amidine class, characterized by a central carbon bonded to two nitrogen atoms (one as an imine and the other as an amine). The presence of a chlorine atom at the 2-position and two methyl groups on the nitrogen atoms distinguishes it from simpler amidines.

Properties

CAS No. |

88670-14-8 |

|---|---|

Molecular Formula |

C4H9ClN2 |

Molecular Weight |

120.58 g/mol |

IUPAC Name |

2-chloro-N,N-dimethylethanimidamide |

InChI |

InChI=1S/C4H9ClN2/c1-7(2)4(6)3-5/h6H,3H2,1-2H3 |

InChI Key |

LPOKLWGKICKFMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethanimidamide, 2-chloro-N,N-dimethyl- with key analogs based on molecular structure, properties, and applications:

Key Structural and Functional Differences

Amidine vs. Amide vs. Amine :

- The target compound’s amidine group (NH–C=N–) confers greater basicity and nucleophilicity compared to amides (e.g., 2-Chloro-N,N-dimethylpropanamide) or amines (e.g., 2-Chloro-N,N-dimethylethanamine). This makes it more reactive in acid-catalyzed reactions .

- Chlorine Position : The 2-chloro substitution in the amidine structure contrasts with alachlor’s chloroacetamide backbone, which is critical for herbicidal activity .

Physicochemical Properties :

- Solubility : The hydrochloride form of Ethanimidamide, 2-chloro-N,N-dimethyl- is likely water-soluble, unlike the free amine (Ethanamine, 2-chloro-N,N-dimethyl-), which is only sparingly soluble in water .

- Boiling Point : The amidine’s ionic character (as a hydrochloride salt) suggests a higher melting/boiling point compared to neutral analogs like 2-Chloro-N,N-dimethylpropanamide (b.p. ~57.8°C for the amine) .

Applications: Agrochemical Potential: Acetamiprid (a structurally complex amidine) demonstrates that chloro-amidines can exhibit insecticidal activity, though Ethanimidamide, 2-chloro-N,N-dimethyl- lacks the cyano and pyridinyl moieties critical for neonicotinoid efficacy . Synthetic Utility: The dimethylamidine group is a versatile intermediate for synthesizing heterocycles, such as imidazoles, which are prevalent in pharmaceuticals .

Research Findings and Data

Spectroscopic Data

- While direct spectral data for Ethanimidamide, 2-chloro-N,N-dimethyl- is unavailable, notes that N,N-dimethyl substitution in amides causes blue shifts in UV absorption due to increased electron donation, a trend that may extend to amidines .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-chloroacetonitrile reacts with excess dimethylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted at low temperatures (-15°C to 5°C) to mitigate side reactions such as polymerization or hydrolysis. Alkali metal salts (e.g., sodium acetate) are often added to buffer the system, maintaining a pH of 5–8 during the reaction. For example, a 500 mL flask charged with 1 mol of 2-chloroacetonitrile and 1.1 mol of dimethylamine gas in dichloromethane yields the target amidine after 2 hours of stirring, followed by extraction and vacuum distillation.

Yield and Purity Optimization

Yields for this method typically range from 85% to 92%, with purity exceeding 99% (GC). Key factors influencing efficiency include:

-

Stoichiometric excess of dimethylamine : A 10% molar excess ensures complete conversion of the nitrile.

-

Solvent selection : Dichloromethane enhances solubility of intermediates while facilitating phase separation during workup.

-

Temperature control : Slow addition of reactants at -10°C minimizes exothermic side reactions.

Metal-Catalyzed Amidination of Nitriles

Transition metal catalysts, particularly zinc(II) complexes, enable the direct conversion of nitriles to amidines under mild conditions. This method, validated in recent studies, offers an alternative to traditional acid-catalyzed pathways.

Catalytic System and Substrate Scope

Zinc quinaldinate complexes, such as [Zn(quin)₂(H₂O)], facilitate the addition of dimethylamine to 2-chloroacetonitrile. The reaction proceeds via coordination of the nitrile to the metal center, followed by nucleophilic attack by the amine. For instance, combining 2-chloroacetonitrile with dimethylamine in the presence of 5 mol% [Zn(quin)₂(H₂O)] at 70°C for 12 hours affords the amidine in 78% yield.

Advantages Over Conventional Methods

-

Reduced byproducts : Metal coordination suppresses hydrolysis of the nitrile to carboxylic acids.

-

Tunable selectivity : Varying the ligand environment on zinc(II) allows modulation of reaction kinetics.

-

Scalability : Bench-scale reactions (1–10 mmol) demonstrate consistent yields, suggesting industrial viability.

Chlorination of Pre-Formed Amidines

Post-synthetic chlorination offers a route to introduce the 2-chloro substituent into N,N-dimethyl-ethanimidamide. This method is advantageous when starting from commercially available amidines.

Thionyl Chloride-Mediated Chlorination

Treating N,N-dimethyl-ethanimidamide with thionyl chloride (SOCl₂) in chloroform under reflux introduces the chlorine atom at the 2-position. A representative procedure involves dissolving 1 mol of the amidine in 15 mL of chloroform, followed by dropwise addition of 2 mol SOCl₂. After refluxing for 2 hours, the mixture is concentrated under vacuum to yield 2-chloro-N,N-dimethyl-ethanimidamide hydrochloride (88% yield, 99.2% purity).

Critical Parameters

-

Stoichiometry : A 2:1 molar ratio of SOCl₂ to amidine ensures complete chlorination.

-

Solvent choice : Chloroform’s low polarity prevents undesired side reactions with SOCl₂.

-

Workup : Washing with cold ethanol removes residual SOCl₂ and byproducts.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N,N-dimethyl-ethanimidamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroethylamine derivatives with dimethylamine under controlled pH (8–10) in polar aprotic solvents like acetonitrile or ethanol. Catalysts such as triethylamine or pyridine enhance reaction efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity (>95%). Yield optimization requires temperature control (60–80°C) and inert atmosphere to prevent oxidation .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol/CH₃CN |

| Catalyst: Triethylamine |

| Temperature: 60–80°C |

| Purification: Column chromatography |

Q. Which spectroscopic techniques are most reliable for characterizing 2-chloro-N,N-dimethyl-ethanimidamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., CH₃ groups at δ 2.8–3.2 ppm) and quaternary carbons. DMSO-d₆ or CDCl₃ are preferred solvents.

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 107.582 for [M+H]⁺) and fragmentation patterns. High-resolution MS distinguishes isotopic peaks for chlorine .

- FT-IR : Validates functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, N-H bend at 1600 cm⁻¹).

Cross-referencing with computational models (DFT) ensures structural accuracy .

Advanced Research Questions

Q. How do substitution patterns on the ethanimidamide core influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies using analogues (e.g., methoxy or nitro substituents) reveal that electron-withdrawing groups enhance receptor binding affinity. For example, 2-(3,4-dimethoxyphenyl) derivatives show 3-fold higher inhibition of acetylcholinesterase compared to unsubstituted variants. Assays involve:

- Enzymatic Inhibition : IC₅₀ determination via Ellman’s method.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., serotonin receptors) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, solvent). A meta-analysis approach includes:

- Standardized Assays : Repeating studies under uniform conditions (e.g., PBS buffer, 37°C).

- Control Groups : Using known inhibitors (e.g., donepezil for cholinesterase) to calibrate results.

- Statistical Validation : Multivariate ANOVA to isolate confounding variables (e.g., cell line differences) .

Q. How can reaction kinetics and thermodynamics be studied for 2-chloro-N,N-dimethyl-ethanimidamide synthesis?

- Methodological Answer :

- Kinetics : Pseudo-first-order analysis via UV-Vis spectroscopy to monitor intermediate formation (λ = 260 nm). Arrhenius plots determine activation energy (Eₐ).

- Thermodynamics : Isothermal titration calorimetry (ITC) measures ΔH and ΔS. Computational tools like Gaussian 16 calculate Gibbs free energy (ΔG) for reaction feasibility .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve:

- Forced Degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-PDA Analysis : Quantifies degradation products (e.g., hydrolysis to 2-chloroethylamine).

- Mass Balance : Validates stability-indicating methods per ICH Q1A guidelines. Lyophilization or desiccant storage extends shelf life .

Data Contradiction Analysis Example

- Case : Conflicting reports on cytotoxicity (IC₅₀ ranging from 10 μM to 100 μM).

- Resolution :

- Replicate Studies : Use identical cell lines (e.g., HEK-293) and MTT assay protocols.

- Solvent Controls : Confirm DMSO concentrations ≤0.1% to avoid artifacts.

- Meta-Analysis : Pool data from ≥3 independent studies; apply Cochrane’s Q-test for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.